N-methyl-N-(4-oxopentyl)nitrous Amide
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Overview
Description
N-methyl-N-(4-oxopentyl)nitrous amide is a nitrogen-containing organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxopentyl)nitrous amide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. For instance, the reaction of an acyl chloride with N-methylamine in the presence of a base can yield the desired amide . Another method involves the partial hydrolysis of nitriles, where the nitrile is converted to the amide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to be effective for the monoselective N-methylation of amides .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-oxopentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: The amide can participate in substitution reactions, where the nitrogen or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-methyl-N-(4-oxopentyl)nitrous amide has several scientific research applications:
Mechanism of Action
The mechanism by which N-methyl-N-(4-oxopentyl)nitrous amide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-methylphenyl)nitrous amide: This compound has a similar structure but with a methylphenyl group instead of an oxopentyl group.
N-nitrosoamides: These compounds have a nitroso group attached to the nitrogen of the amide, similar to N-methyl-N-(4-oxopentyl)nitrous amide.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
117732-64-6 |
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Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-methyl-N-(4-oxopentyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-6(9)4-3-5-8(2)7-10/h3-5H2,1-2H3 |
InChI Key |
CLXLXEURJFODOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCN(C)N=O |
Origin of Product |
United States |
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